2-Cyanoguanidine;formaldehyde;urea (CAS 27968-41-8), commonly designated as dicyandiamide-urea-formaldehyde (DUF) resin, is a highly cationic polycondensation polymer utilized primarily as an advanced water decolorizing agent, textile color fixative, and durable fire retardant precursor. By co-condensing urea with dicyandiamide and formaldehyde, the resulting polymer achieves a high cationic charge density essential for neutralizing anionic dyes and colloidal particles. Procurement of this specific terpolymer is driven by its ability to deliver the robust electrostatic binding properties of traditional dicyandiamide resins while leveraging urea to optimize cross-linking, significantly reduce raw material costs, and actively scavenge unreacted formaldehyde, thereby meeting stringent environmental and safety specifications [1].
Substituting DUF with generic alternatives compromises either performance, safety, or cost-efficiency. Standard inorganic coagulants like polyaluminum chloride (PAC) lack the specific cationic guanidinium groups required to efficiently precipitate highly soluble reactive and direct dyes, resulting in inadequate color removal and excessive sludge generation [1]. Conversely, utilizing standard urea-formaldehyde (UF) resins fails because they lack the necessary cationic charge density for dye affinity. While unmodified dicyandiamide-formaldehyde (DF) resins offer strong performance, they suffer from higher procurement costs and elevated free formaldehyde levels. The specific DUF copolymer structure is non-interchangeable because it uniquely balances high-affinity anionic scavenging with regulatory compliance for free formaldehyde limits [2].
In the treatment of textile effluents containing highly soluble reactive dyes, DUF resins demonstrate superior flocculation performance compared to conventional inorganic coagulants. Quantitative evaluations show that DUF-based decolorizing agents can achieve greater than 95% color removal and significant Chemical Oxygen Demand (COD) reduction at low dosages (e.g., 50-100 ppm). In contrast, standard polyaluminum chloride (PAC) baselines often plateau at 50-60% decolorization for reactive dyes and require substantially higher dosing, which proportionally increases sludge volume [1]. The high cationic charge of the dicyandiamide segments in DUF effectively neutralizes the anionic sulfonic groups of the dyes, forming dense, easily separable flocs.
| Evidence Dimension | Decolorization rate for reactive dye effluent |
| Target Compound Data | >95% color removal at low dosage (50-100 ppm) |
| Comparator Or Baseline | PAC (Polyaluminum chloride) achieving <60% removal at higher dosages |
| Quantified Difference | >35% absolute increase in decolorization efficiency with reduced chemical consumption |
| Conditions | Reactive dye wastewater treatment, ambient temperature |
Enables facilities to meet strict environmental discharge limits for textile effluents while minimizing chemical consumption and sludge disposal costs.
A critical procurement differentiator for DUF over standard dicyandiamide-formaldehyde (DF) resins is its significantly lower free formaldehyde content. During polycondensation, the incorporated urea acts as an effective formaldehyde scavenger. Comparative synthesis data indicates that while unmodified DF resins can leave high residual free formaldehyde that fails modern eco-textile standards (often >100 ppm on treated fabric), the optimized molar substitution of urea in DUF resins drives free formaldehyde levels down to compliant thresholds (e.g., <30-75 ppm), depending on the exact formulation [1]. This structural modification ensures that the resin maintains its cross-linking efficacy without off-gassing toxic byproducts.
| Evidence Dimension | Residual free formaldehyde content |
| Target Compound Data | DUF resin (compliant with <75 ppm eco-standards) |
| Comparator Or Baseline | Unmodified DF resin (frequently >100 ppm) |
| Quantified Difference | Significant reduction in free formaldehyde, crossing the threshold for Oeko-Tex and regulatory compliance |
| Conditions | Textile color fixing application and resin synthesis |
Essential for textile chemical formulators who must pass stringent consumer safety certifications (like Oeko-Tex Standard 100) and ensure worker safety.
DUF resins are engineered to provide the same high-tier color fastness improvements as pure dicyandiamide resins but at a substantially lower raw material cost. When applied to cotton dyed with direct or reactive dyes, DUF resins improve wash, soaping, and rub fastness by 0.5 to 3 grades, matching the performance baseline of traditional Fixing Agent Y (pure DF resin) [1]. Because urea is significantly less expensive than dicyandiamide, substituting a molar fraction of dicyandiamide with urea (typically 0.1-0.8 moles of urea per 1.0-1.5 moles of dicyandiamide) reduces overall synthesis costs without compromising the cationic binding affinity required to lock the anionic dyes into the cellulose fiber matrix [1].
| Evidence Dimension | Color fastness improvement and raw material cost |
| Target Compound Data | DUF resin (0.5 - 3 grade improvement at reduced cost) |
| Comparator Or Baseline | Pure DF resin (0.5 - 3 grade improvement at high cost) |
| Quantified Difference | Equivalent fastness performance with a major reduction in active chemical ingredient cost |
| Conditions | Post-dyeing treatment of direct/reactive dyed cellulosic fibers |
Allows textile mills to maintain premium fabric quality and fastness ratings while significantly lowering their auxiliary chemical procurement budget.
Beyond water treatment and textiles, DUF is a critical precursor for durable wood fire retardants. When reacted with phosphoric acid, the DUF polymerizes in situ within the wood cellular structure. Compared to non-polymeric fire retardants like borax or simple ammonium phosphates, which easily leach out upon water exposure, the DUF-phosphoric acid system demonstrates exceptional leach resistance [1]. Fire testing (e.g., cone calorimetry) shows that wood treated with DUF-based retardants maintains a significantly suppressed Peak Heat Release Rate (PHRR) (e.g., 150–200 kW/m²) even after weathering, whereas uncrosslinked baseline treatments lose their efficacy and revert closer to the untreated wood baseline (approx. 287 kW/m²) [1].
| Evidence Dimension | Peak Heat Release Rate (PHRR) after weathering/leaching |
| Target Compound Data | DUF-phosphoric acid treated wood (150-200 kW/m²) |
| Comparator Or Baseline | Untreated or severely leached non-polymeric treated wood (~287 kW/m²) |
| Quantified Difference | ~30-47% reduction in PHRR maintained after moisture exposure |
| Conditions | Cone calorimetry of treated pinewood after leaching protocols |
Critical for procuring fire retardants for exterior or high-humidity wood construction materials where long-term durability is mandated by building codes.
Used as a primary organic coagulant for treating high-COD, highly colored wastewater from dyeing facilities, particularly where reactive, direct, or acid dyes are used and inorganic coagulants (PAC/alum) fail to meet discharge standards [1].
Formulated into post-dyeing treatments for cellulosic fabrics (cotton/viscose) to improve wash and rub fastness while strictly adhering to low free-formaldehyde consumer safety standards (e.g., Oeko-Tex) [2].
Impregnated into lumber and engineered wood products alongside phosphoric acid to create in-situ polymerized, leach-resistant intumescent networks for exterior construction applications [3].
Utilized as a highly cationic retention aid and anionic trash catcher in the wet end of paper manufacturing, neutralizing dissolved and colloidal substances to improve paper machine runnability without introducing excessive formaldehyde into the white water circuit [1].